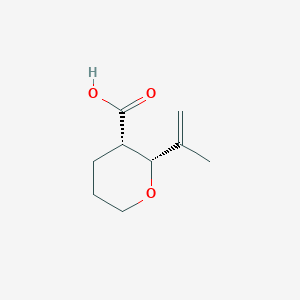

![molecular formula C13H14FNO3S B2671725 1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(3-fluorophenyl)ethanone CAS No. 2034301-63-6](/img/structure/B2671725.png)

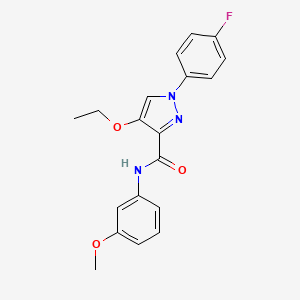

1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(3-fluorophenyl)ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(3-fluorophenyl)ethanone, also known as CFT or WIN-35,428, is a synthetic compound that belongs to the phenyltropane family. It is a potent dopamine reuptake inhibitor that has been extensively studied for its potential use in treating several neurological and psychiatric disorders.

科学的研究の応用

Advanced Building Blocks for Drug Discovery

Compounds like 2-azabicyclo[3.2.0]heptanes, which share a resemblance in structural complexity with the compound , have been utilized as advanced building blocks in drug discovery. For instance, the intramolecular photochemical [2 + 2]-cyclization of acetophenone enamides has been employed to produce 2-azabicyclo[3.2.0]heptanes. This method was particularly used for the synthesis of a conformationally restricted analogue of proline, known as 2,3-ethanoproline, highlighting its utility in creating novel pharmacophores for drug development (Druzhenko et al., 2018).

Photocycloaddition Reactions

The photocycloaddition reactions involving nitrogen- and sulfur-containing dienes have demonstrated the synthesis of various phenyl- and diphenyl-3-azabicyclo[3.2.0]heptanes and their quaternary salts. Such reactions benefit from the use of visible light, marking a significant improvement over traditional methods that require UV light irradiation. This approach underscores the potential of employing such bicyclic compounds in synthesizing biologically active molecules or chiral spiro ammonium salts with notable efficiency and precision (Jirásek et al., 2017).

β-Lactamase Inhibition

A related compound, CP-45,899, demonstrates the role of bicyclic structures in inhibiting bacterial β-lactamases, thereby extending the antibacterial spectrum of β-lactams. This specific inhibitor has shown to enhance the effectiveness of β-lactam antibiotics against resistant bacterial strains, highlighting the therapeutic potential of such bicyclic compounds in addressing antibiotic resistance (English et al., 1978).

特性

IUPAC Name |

1-(2,2-dioxo-2λ6-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(3-fluorophenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FNO3S/c14-10-3-1-2-9(4-10)5-13(16)15-7-12-6-11(15)8-19(12,17)18/h1-4,11-12H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPVXWQPUOAXBDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CN(C1CS2(=O)=O)C(=O)CC3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

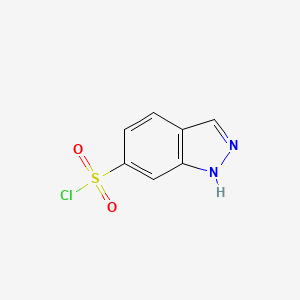

![4-(4-(4-Methoxyphenyl)piperazin-1-yl)-2-phenylpyrazolo[1,5-a]pyrazine](/img/structure/B2671643.png)

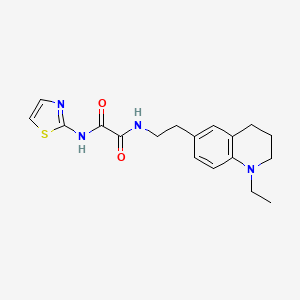

![(Z)-4-(N-butyl-N-methylsulfamoyl)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2671651.png)

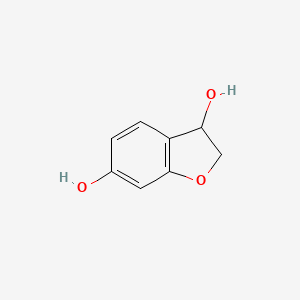

![3-[(3-Methoxy-4-methylphenyl)methyl-prop-2-enoylamino]-N-propan-2-ylpropanamide](/img/structure/B2671653.png)

![N-[[1-(Triazol-1-yl)cyclopropyl]methyl]prop-2-enamide](/img/structure/B2671658.png)

![N,N-diethyl-2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide](/img/no-structure.png)